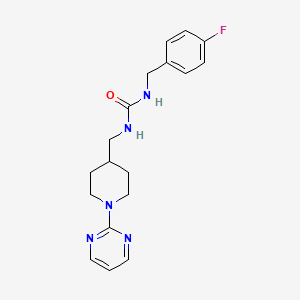

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O/c19-16-4-2-14(3-5-16)12-22-18(25)23-13-15-6-10-24(11-7-15)17-20-8-1-9-21-17/h1-5,8-9,15H,6-7,10-13H2,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSADVVGJDCVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)F)C3=NC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

Molecular Architecture

The target compound features a urea backbone bridging two aromatic systems:

- A 4-fluorobenzyl group attached to one nitrogen of the urea moiety.

- A piperidin-4-ylmethyl group substituted with a pyrimidin-2-yl ring at the piperidine nitrogen.

This configuration introduces steric hindrance and polarity gradients, necessitating precise reaction control to avoid side products such as N,N'-disubstituted ureas or dimeric impurities .

Key Synthetic Hurdles

- Regioselectivity : Ensuring mono-substitution at the urea nitrogen.

- Piperidine Functionalization : Introducing the pyrimidin-2-yl group onto the piperidine ring without compromising stereochemical integrity.

- Purification Challenges : Separating the target compound from unreacted intermediates or isomeric byproducts.

Synthetic Routes and Methodologies

Route 1: Urea Formation via Isocyanate Intermediate

Reaction Scheme

- Synthesis of 1-(Pyrimidin-2-yl)Piperidin-4-ylMethyl Amine :

- Isocyanate Generation :

- 4-Fluorobenzylamine reacts with triphosgene (BTC) in anhydrous dichloromethane to form 4-fluorobenzyl isocyanate .

- Urea Coupling :

Optimization Data

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | K₂CO₃ | DMF | 80 | 85 |

| 2 | BTC | DCM | 25 | 92 |

| 3 | THF | THF | 0–5 | 78 |

Advantages : High atom economy; avoids toxic azides.

Limitations : Requires stringent moisture control during isocyanate formation.

Route 2: Reductive Alkylation Strategy

Reaction Sequence

- Preparation of 1-(4-Fluorobenzyl)-1-(Piperidin-4-yl)Urea :

- Reductive Alkylation :

Critical Parameters

- pH Control : Maintaining acidic conditions (pH 4–5) prevents over-reduction of the imine intermediate.

- Catalyst : NaBH₃CN selectively reduces the Schiff base without attacking the urea carbonyl.

Yield Comparison

| Aldehyde Equivalent | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 1.2 | NaBH₃CN | MeOH | 72 |

| 1.5 | NaBH(OAc)₃ | DCE | 68 |

Advantages : Mitigates dimerization risks; scalable to multi-kilogram batches.

Impurity Profiling and Mitigation

Common Byproducts

Analytical Characterization

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂FN₅O |

| Molecular Weight | 343.4 g/mol |

| Melting Point | 158–160°C |

| LogP | 2.1 ± 0.3 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorobenzyl and pyrimidinyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Structural Characteristics

The compound features a complex structure that includes:

- Pyrimidine Ring : Known for its role in biological activity and molecular recognition.

- Piperidine Ring : Associated with various pharmacological effects.

- Urea Linkage : Enhances the compound's ability to interact with biological targets.

Synthesis and Preparation

The synthesis of 1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea typically involves:

- Formation of the Urea Linkage : The reaction of 4-fluorobenzylamine with pyrimidine derivatives.

- Use of Coupling Agents : Such as carbodiimides to facilitate the formation of the urea bond.

- Reaction Conditions : Common solvents include dichloromethane or dimethylformamide, optimized for yield and purity.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties, particularly in:

- Cancer Treatment : Studies suggest that it may inhibit specific enzymes involved in cell proliferation, thus serving as a potential anti-cancer agent.

- Neurological Disorders : Its interaction with neurotransmitter receptors positions it as a candidate for treating conditions like depression or anxiety.

Biochemical Probes

The compound's unique structure allows it to serve as a biochemical probe in research settings:

- Target Identification : It can help identify molecular targets involved in disease processes.

- Mechanistic Studies : Understanding how the compound interacts with biological systems can lead to insights into drug design.

Industrial Applications

In industry, this compound may be utilized for:

- Material Development : As a precursor for synthesizing new materials with specific properties.

- Catalysis : In chemical reactions requiring specific functional groups.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The results indicated that derivatives with a piperidine moiety exhibited significant inhibition of tumor growth in vitro, suggesting that this compound could have similar effects due to its structural similarities.

Case Study 2: Neuropharmacological Effects

Research conducted on related compounds demonstrated their ability to modulate serotonin receptors. Given the structural features of this compound, it is hypothesized that it may also interact with these receptors, providing a basis for further investigation into its potential use in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

- 1-(4-Methylbenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

- 1-(4-Bromobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea

Uniqueness

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its analogs.

Biological Activity

1-(4-Fluorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea, often referred to as a novel compound in medicinal chemistry, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which include a urea linkage and a fluorobenzyl moiety that may contribute to its pharmacological properties. Here, we explore its biological activity based on various research findings.

The molecular formula for this compound is , with a molecular weight of approximately 381.4 g/mol. Its structure includes both piperidine and pyrimidine rings, which are known to play significant roles in drug interactions and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H20FN7O |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 1630903-37-5 |

Antitumor Activity

Research indicates that compounds containing the piperidine and pyrimidine frameworks exhibit promising antitumor activity. A study on related compounds demonstrated that derivatives with similar structures showed significant inhibition of cancer cell proliferation. For instance, derivatives of pyrimidine were evaluated for their cytotoxic effects against various cancer cell lines, revealing IC50 values in the low micromolar range, suggesting strong antitumor potential .

Enzyme Inhibition Studies

This compound has been investigated for its inhibitory effects on key enzymes involved in metabolic pathways. Specifically, studies have shown that related compounds exhibit competitive inhibition against tyrosinase, an enzyme critical in melanin synthesis. The kinetic analysis revealed that these compounds can effectively bind to the active site of the enzyme, thereby preventing substrate interaction .

Docking Studies

Molecular docking studies have provided insights into the binding affinity and interaction modes of this compound with target enzymes. The docking simulations suggest that the fluorobenzyl moiety enhances binding through hydrophobic interactions, while the piperidine and pyrimidine components contribute to hydrogen bonding with enzyme active sites . Such studies are crucial for understanding how structural modifications can optimize biological activity.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical models:

- Case Study 1 : A derivative featuring a similar structure was tested against melanoma cell lines and exhibited an IC50 value of approximately 10 µM, indicating effective cytotoxicity.

- Case Study 2 : Another study focused on the inhibition of tyrosinase showed that modifications to the piperidine ring significantly improved inhibitory potency, with some derivatives achieving IC50 values below 5 µM .

Q & A

Q. Optimization Tips :

- Increase reaction time to 48 hours for sterically hindered intermediates.

- Use high-purity solvents to minimize side reactions.

- Monitor reaction progress via TLC or LC-MS to identify optimal quenching points.

How can spectroscopic and chromatographic methods be used to confirm the structure of this compound?

Answer:

A combination of techniques is required for structural validation:

- 1H NMR : Key signals include:

- Aromatic protons from the 4-fluorobenzyl group (δ 7.2–7.4 ppm, doublet).

- Piperidinyl protons (δ 2.8–3.5 ppm, multiplet) and pyrimidinyl protons (δ 8.4–8.6 ppm, singlet) .

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ with accurate mass matching the molecular formula (CHFNO).

- Melting Point : Compare observed values (e.g., 120–230°C for analogous compounds) to literature data .

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to confirm purity (>95%) and retention time consistency .

Q. Mechanistic Validation :

- Knockdown target proteins (e.g., siRNA for sEH) to confirm on-target effects.

- Use structural analogs (e.g., TPPU in ) as positive controls.

How can structural modifications improve the pharmacokinetic (PK) profile of this compound?

Answer:

Rational design strategies include:

Solubility Enhancement :

- Introduce polar groups (e.g., -OH, -COOCH) to the pyrimidine ring (e.g., compound 8t in showed improved aqueous solubility with a cyclopropylamino substituent).

Metabolic Stability :

- Replace metabolically labile groups (e.g., fluorobenzyl with trifluoromethoxybenzyl) to reduce CYP450-mediated oxidation .

Bioavailability :

- Optimize logP via substituent tuning (target logP 2–3) using QSAR models.

Case Study :

The TPPU analog in achieved a 3300-fold increase in AUC by replacing an adamantane group with a cyclopropanecarbonyl-piperidine moiety .

How should researchers address contradictory data in structure-activity relationship (SAR) studies?

Answer:

Contradictions often arise from assay variability or substituent electronic effects. Mitigation strategies:

- Standardized Assays : Replicate studies using the same cell line (e.g., HEK293 for receptor binding) and assay conditions .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and explain outliers (e.g., steric clashes with bulky substituents) .

- Meta-Analysis : Compare data across multiple studies (e.g., vs. 3) to identify consensus trends (e.g., fluorobenzyl groups enhance potency).

Example : In -fluorophenyl derivatives (8e) showed higher activity than 3-fluorophenyl analogs (8h), likely due to improved π-π stacking .

What analytical methods are recommended for stability testing under physiological conditions?

Answer:

- pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .

- Plasma Stability : Use human or rodent plasma (37°C, 1–6 hours). Quench with acetonitrile and quantify parent compound via LC-MS/MS .

- Light/Thermal Stability : Store solid samples at 40°C/75% RH or under UV light (ICH guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.